![molecular formula C30H38FN3O5S B606345 BRD2879 CAS No. 1304750-47-7](/img/no-structure.png)
BRD2879
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRD2879 is a potent and cell-active inhibitor of IDH1-R132H with a markedly different structure from previously reported probes with (IC50 = 50 nM for inhibiting IDH1-R132H enzyme). BRD2879 represents a new structural class of mutant IDH1 inhibitors that, with optimization, may prove useful in the study of this enzyme and its role in cancer.
Wissenschaftliche Forschungsanwendungen
1. Bromodomain Research and Cancer
BRD2879 is relevant in the context of bromodomain research, which plays a significant role in cancer. For instance, studies have focused on the role of bromodomains in recognizing acetyl-lysine motifs, critical in the epigenetic regulation of gene expression. This understanding is pivotal in cancer research, as dysregulation in these domains is often linked to oncogenesis (Filippakopoulos et al., 2012).
2. Epigenetic Targeting in Drug Discovery
BRD2879's relevance extends to the broader field of epigenetic drug discovery. Bromodomains, as "readers" of histone modifications, are integral in transcriptional regulation. Their inhibition, as studied in the context of various bromodomain inhibitors, shows potential in treating diseases like cancer. The development of inhibitors for these domains, including BRD2879, is a major focus in contemporary therapeutic research (Smith & Zhou, 2016).
3. Molecular Mechanisms in Gene Regulation
BRD2879 also contributes to our understanding of molecular mechanisms in gene regulation. Bromodomains like BRD9, closely related to BRD2879, play roles in transcriptional activation or suppression by interacting with acetylated lysine residues. This interaction is critical for understanding gene expression patterns, especially in pathologies like cancer (Fujisawa & Filippakopoulos, 2017).
4. Role in Chronic Lymphocytic Leukemia
In the context of chronic lymphocytic leukemia, BRD2879-related research has revealed the importance of bromodomains in disease pathogenesis. BRD4 profiling, which is conceptually similar to the study of BRD2879, shows how these domains regulate genes involved in disease progression and suggests therapeutic potential in targeting them (Ozer et al., 2018).
5. Application in Transcriptional Analysis
BRD2879's study contributes significantly to our understanding of transcriptional regulation. BRD4, a related bromodomain, has been shown to stimulate RNA polymerase II-dependent transcription, indicating the role of similar bromodomains in gene expression regulation (Jang et al., 2005).
Eigenschaften
CAS-Nummer |
1304750-47-7 |
---|---|
Produktname |
BRD2879 |
Molekularformel |
C30H38FN3O5S |
Molekulargewicht |
571.7084 |
IUPAC-Name |
3-cyclohexyl-1-(((4R,5R)-8-((3-fluorophenyl)ethynyl)-2-((S)-1-hydroxypropan-2-yl)-4-methyl-1,1-dioxido-2,3,4,5-tetrahydrobenzo[b][1,4,5]oxathiazocin-5-yl)methyl)-1-methylurea |
InChI |
InChI=1S/C30H38FN3O5S/c1-21-18-34(22(2)20-35)40(37,38)29-15-14-24(13-12-23-8-7-9-25(31)16-23)17-27(29)39-28(21)19-33(3)30(36)32-26-10-5-4-6-11-26/h7-9,14-17,21-22,26,28,35H,4-6,10-11,18-20H2,1-3H3,(H,32,36)/t21-,22+,28+/m1/s1 |
InChI-Schlüssel |
YAJYINBQFXCAPI-WENCSYSZSA-N |
SMILES |
FC1=CC(C#CC2=CC(O[C@@H](CN(C(NC3CCCCC3)=O)C)[C@H](C)CN([C@@H](C)CO)S4(=O)=O)=C4C=C2)=CC=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BRD2879; BRD-2879; BRD 2879. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.